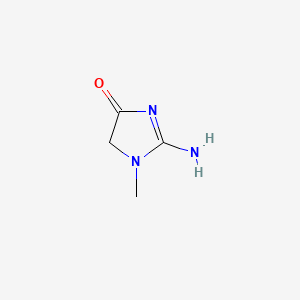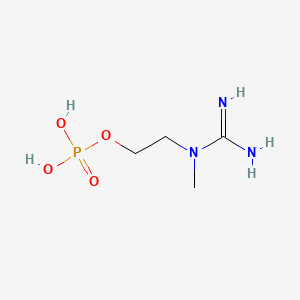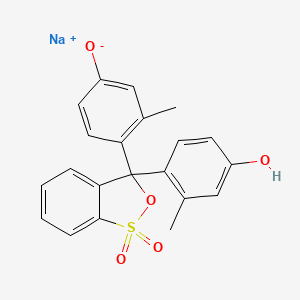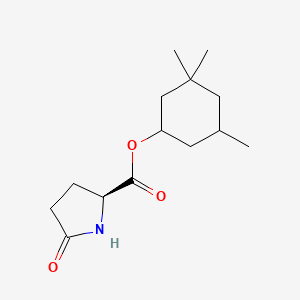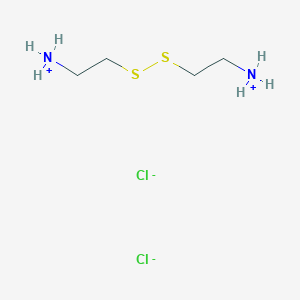
胱胺二盐酸盐
描述
胱胺二盐酸盐是一种有机二硫化物化合物,化学式为C4H12N2S2·2HCl。它是在胱氨酸脱羧时形成的。由于其在室温下具有稳定性,因此这种化合物通常以二盐酸盐的形式处理。胱胺二盐酸盐以其在生物化学、医药和材料科学等各个领域的应用而闻名。
科学研究应用
胱胺二盐酸盐在科学研究中有着广泛的应用:
作用机制
胱胺二盐酸盐通过多种机制发挥作用:
氧化应激缓解: 通过上调涉及脑源性神经营养因子和核因子红系 2 相关因子 2 信号传导的神经保护途径,缓解氧化应激和炎症.
放射防护作用: 它与纯化的 DNA 可逆地结合,从而发挥放射防护作用.
神经保护途径: 它增强神经保护途径,可能延缓或阻止神经退行性疾病的进展.
生化分析
Biochemical Properties
Cystamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind reversibly with purified DNA in vitro . It is also used as a heparin antagonist and sulfhydryl modifying reagent . Furthermore, it can be utilized as a building block in the synthesis of disulfide cross-linked oligodeoxyribonucleotides .
Cellular Effects
Cystamine dihydrochloride has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Molecular Mechanism
The molecular mechanism of action of Cystamine dihydrochloride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to bind reversibly with purified DNA in vitro .
Temporal Effects in Laboratory Settings
The effects of Cystamine dihydrochloride change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been shown that treatment with Cystamine dihydrochloride significantly extended survival, improved body weight and motor performance, and delayed the neuropathological sequela in R6/2 transgenic HD mice .
Dosage Effects in Animal Models
The effects of Cystamine dihydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For example, in a study treating wild-type and R6/2 mice with 112, 225, and 400 mg/kg daily intraperitoneal injection of Cystamine dihydrochloride, it was found that the effects varied with the dosage .
Metabolic Pathways
Cystamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . For instance, Cystamine in the body is reduced into cysteamine and RS-cysteamine mixed disulfide by thiol-disulfide exchange .
Transport and Distribution
Cystamine dihydrochloride is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Cystamine dihydrochloride and any effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
胱胺二盐酸盐可以通过胱胺盐酸盐的氧化来合成。该过程涉及以下步骤:
- 称量成分:20-50%胱胺盐酸盐、15-25%水、1-10%复合乳胶、22-35%吸附剂和1-15%催化剂。
- 将复合乳胶加入水中,然后加入胱胺盐酸盐,并均匀搅拌。
- 让混合物在室温下静置 2-3 小时。
- 使用胶体磨将混合物研磨一次或两次。
- 加入吸附剂以获得固体粉末。
- 加入催化剂(氨基丁酸)并均匀搅拌。
- 让混合物在室温下的容器中静置 48-120 小时,直到内部温度与室温一致。
- 将反应产物溶解在水中,过滤,用乙醇纯化,然后沉淀得到纯的胱胺二盐酸盐 .
工业生产方法
胱胺二盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及精确的温度控制,并使用液相反应设备,以确保高产率和高纯度 .
化学反应分析
反应类型
胱胺二盐酸盐会发生各种化学反应,包括:
氧化: 使用氧化剂(如分子氧、金属离子、金属氧化物、二甲基亚砜、一氧化氮、卤素和过硼酸钠)将硫醇转化为二硫化物.
还原: 使用还原剂(如二硫苏糖醇或三(2-羧乙基)膦)将二硫化物还原回硫醇.
取代: 与亲核试剂反应形成取代产物.
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如二硫苏糖醇)和亲核试剂(例如胺类) .
主要产物
相似化合物的比较
属性
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFRRMZSSPQMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-85-4 (Parent) | |
| Record name | Cystamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6058766 | |
| Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Cystamine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
56-17-7 | |
| Record name | Cystamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dithiodi(ethylammonium) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I90T518457 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cystamine dihydrochloride primarily functions as a transglutaminase 2 (TG2) inhibitor. [, , , ] This enzyme catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins, contributing to processes like extracellular matrix (ECM) stabilization and cell signaling. [, ] By inhibiting TG2, cystamine dihydrochloride can disrupt ECM remodeling, influence cell adhesion and proliferation, and modulate cellular responses to stimuli like radiation. [, , ]
A: Research suggests that cystamine dihydrochloride can inhibit the enhanced fibroblast proliferation observed on IPF-derived extracellular matrix. [] This effect is attributed to its ability to reduce aberrant crosslinking in the ECM, a hallmark of IPF, by inhibiting TG2 and lysyl oxidase-like 3 (LOXL3). []
A: Studies indicate that cystamine dihydrochloride, through its inhibition of TG2, disrupts the fusion of autophagosomes with lysosomes in glioblastoma cells. [] This occurs due to the role of TG2 in transporting syndecan 1 (SDC1) to lysosomes and facilitating the interaction between microtubule-associated protein 1 light chain 3 (LC3) on autophagosomes and ectopic P-granules 5 (EPG5) on lysosomes. [] This disruption of autophagy contributes to enhanced radiosensitivity in these cells. []
A: Cystamine dihydrochloride is represented by the molecular formula C4H12N2S2·2HCl and has a molecular weight of 225.23 g/mol. [, ]
A: Yes, various spectroscopic techniques have been used to characterize cystamine dihydrochloride. 1H-NMR, FTIR, and 13C NMR have all been used to confirm its structure and analyze its properties. [, , , ] For example, 13C NMR analysis has shown that cystamine dihydrochloride likely exists in an extended conformation. []
A: In polyurethane micelles, the incorporation of cystamine dihydrochloride as a chain extender in the hard segment can influence the size of the resulting micelles. [] In hyaluronic acid nanogels, cystamine dihydrochloride is frequently employed as a crosslinking agent, imparting redox-responsiveness to the nanogels due to the presence of cleavable disulfide bonds. [, , ]
A: Yes, research has explored the stability of cystamine dihydrochloride in various contexts. For instance, studies have demonstrated its ability to form stable self-assembled monolayers (SAMs) on gold surfaces. [] Additionally, the disulfide bonds introduced by cystamine dihydrochloride in materials like hydrogels provide redox-responsiveness, allowing for degradation in reducing environments like those found within cells. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






